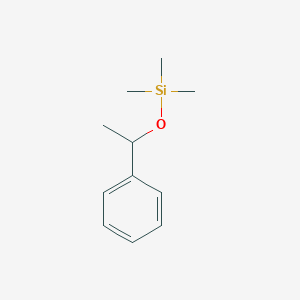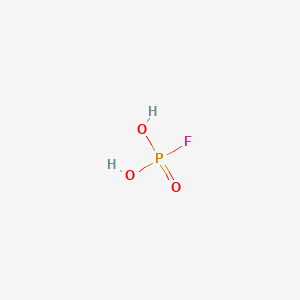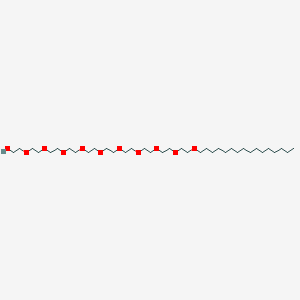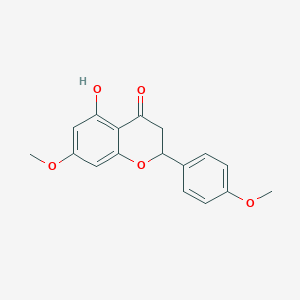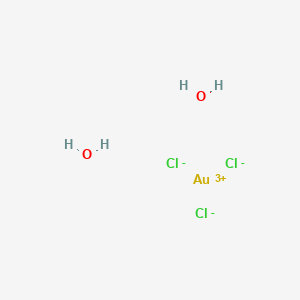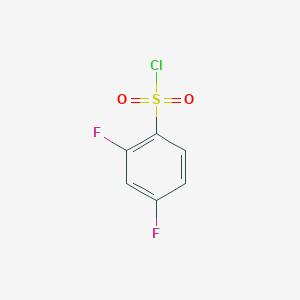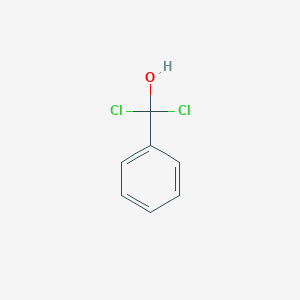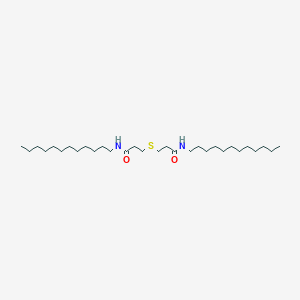
2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane
描述
2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound with the molecular formula C12H27B3O6 and a molecular weight of 299.77 g/mol . It is known for its unique structure, which includes three boron atoms and six oxygen atoms arranged in a cyclic configuration. This compound is primarily used in scientific research and has various applications in chemistry and industry.
准备方法
The synthesis of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of butanol with boric acid under specific conditions. One common synthetic route includes the use of butyl borate and trimethylboroxin as precursors . The reaction is carried out in the presence of a catalyst, such as ferric chloride, and requires controlled temperature and pressure conditions to achieve the desired product.
化学反应分析
2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The butoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane involves its interaction with molecular targets through its boron atoms. These interactions can lead to the formation of boron-oxygen bonds, which are crucial for its reactivity and stability. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various catalytic and synthetic processes .
相似化合物的比较
2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane can be compared with other similar boron-containing compounds, such as:
2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane: This compound has methyl groups instead of butoxy groups, which affects its reactivity and applications.
2,4,6-Triphenoxy-1,3,5,2,4,6-trioxatriborinane: This compound contains phenoxy groups, making it more suitable for certain organic synthesis reactions.
2,4,6-Trivinyl-1,3,5,2,4,6-trioxatriborinane:
The uniqueness of this compound lies in its butoxy groups, which offer specific reactivity and versatility in various chemical and industrial processes.
属性
IUPAC Name |
2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27B3O6/c1-4-7-10-16-13-19-14(17-11-8-5-2)21-15(20-13)18-12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYFSGYCPYFGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)OCCCC)OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27B3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402915 | |
| Record name | 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-36-0 | |
| Record name | Tributoxyboroxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boroxin, tributoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


